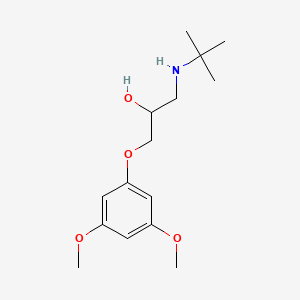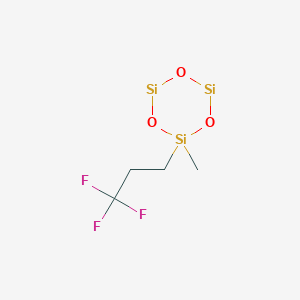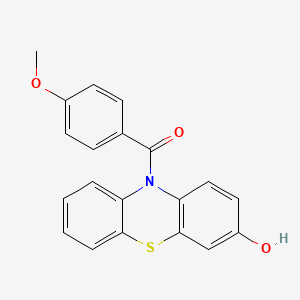
(3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone typically involves the reaction of 3-hydroxyphenothiazine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the methanone linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The methanone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential antipsychotic and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of (3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone is not fully understood. it is believed to interact with various molecular targets, including dopamine and serotonin receptors, which are implicated in its potential antipsychotic effects. The compound may also modulate oxidative stress pathways, contributing to its anti-inflammatory properties .
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine structure.
Thioridazine: Another antipsychotic agent with structural similarities to phenothiazines.
Uniqueness
(3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone is unique due to the presence of both hydroxyl and methoxy functional groups, which may enhance its pharmacological and luminescent properties compared to other phenothiazine derivatives .
Propiedades
Número CAS |
94059-87-7 |
|---|---|
Fórmula molecular |
C20H15NO3S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(3-hydroxyphenothiazin-10-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H15NO3S/c1-24-15-9-6-13(7-10-15)20(23)21-16-4-2-3-5-18(16)25-19-12-14(22)8-11-17(19)21/h2-12,22H,1H3 |
Clave InChI |
CSMIVONJFLKADL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)O)SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphaniumolate](/img/structure/B14365481.png)
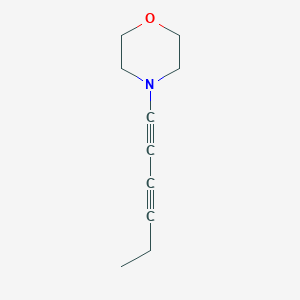

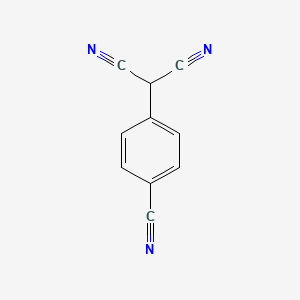

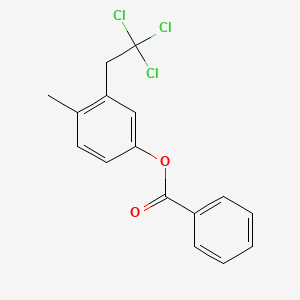

![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
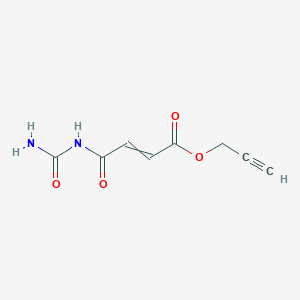
![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
